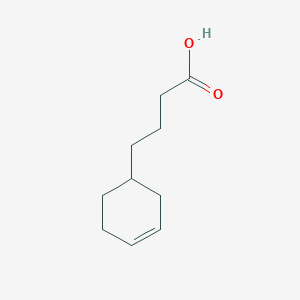

4-(Cyclohex-3-en-1-yl)butanoic acid

説明

4-(Cyclohex-3-en-1-yl)butanoic acid is a carboxylic acid derivative featuring a cyclohexene ring substituted at the butanoic acid chain’s terminal position. The cyclohexene moiety introduces unsaturation (a double bond at position 3), which distinguishes it from saturated cyclohexyl analogs. This structural feature may influence its physicochemical properties, such as solubility, reactivity, and biological activity.

特性

CAS番号 |

13487-63-3 |

|---|---|

分子式 |

C10H16O2 |

分子量 |

168.23 g/mol |

IUPAC名 |

4-cyclohex-3-en-1-ylbutanoic acid |

InChI |

InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,11,12) |

InChIキー |

PXOIHFYYWYKBSL-UHFFFAOYSA-N |

正規SMILES |

C1CC(CC=C1)CCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-3-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the addition of the butanoic acid chain to the cyclohexene ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

化学反応の分析

Types of Reactions

4-(Cyclohex-3-en-1-yl)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring or butanoic acid chain are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .

科学的研究の応用

4-(Cyclohex-3-en-1-yl)butanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

作用機序

The mechanism of action of 4-(Cyclohex-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

類似化合物との比較

4-Cyclohexylbutanoic Acid

Structural Differences :

- 4-(Cyclohex-3-en-1-yl)butanoic acid contains a cyclohexene ring (unsaturated), while 4-cyclohexylbutanoic acid (CAS 4441-63-8) has a fully saturated cyclohexane ring .

- The double bond in the former increases molecular rigidity and may enhance reactivity (e.g., susceptibility to oxidation or electrophilic addition).

Functional Implications :

- Pharmaceutical Relevance: 4-Cyclohexylbutanoic acid is listed as an impurity (Imp. C(EP)) in sodium picosulfate, a stimulant laxative . The saturated structure likely improves stability during synthesis and storage compared to the unsaturated analog.

| Property | This compound | 4-Cyclohexylbutanoic Acid |

|---|---|---|

| Ring Saturation | Unsaturated (cyclohexene) | Saturated (cyclohexane) |

| Reactivity | Higher (due to double bond) | Lower |

| Pharmaceutical Role | Not specified in evidence | Impurity in sodium picosulfate |

MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid) and 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic Acid)

Structural Differences :

- MCPB and 2,4-DB are phenoxybutanoic acids with chlorine and methyl substitutions on the aromatic ring. In contrast, this compound lacks an aromatic system, replacing the phenoxy group with a cyclohexene moiety .

Functional Implications :

- Herbicidal Activity: MCPB and 2,4-DB are synthetic auxin herbicides (HRAC class O), mimicking plant growth hormones to disrupt weed development . The absence of a phenoxy group in this compound likely eliminates herbicidal activity, as aromaticity and halogenation are critical for auxin mimicry.

| Property | This compound | MCPB | 2,4-DB |

|---|---|---|---|

| Aromatic System | No (cyclohexene) | Yes (phenoxy) | Yes (phenoxy) |

| Substituents | None | 4-Cl, 2-CH₃ | 2,4-Cl |

| Biological Role | Not specified | Herbicide | Herbicide |

Key Research Findings

- Structural-Activity Relationships (SAR): The herbicidal activity of butanoic acid derivatives is highly dependent on aromatic substitution patterns (e.g., chlorine in MCPB/2,4-DB). Non-aromatic analogs like this compound are unlikely to exhibit similar bioactivity .

- Stability and Synthesis: Saturated analogs (e.g., 4-cyclohexylbutanoic acid) are preferred in pharmaceutical contexts due to reduced reactivity, whereas unsaturated variants may require specialized handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。